N-[1-(2-fluorophenyl)cyclopropyl]-4-sulfamoylbenzamide
Description
N-[1-(2-fluorophenyl)cyclopropyl]-4-sulfamoylbenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group attached to a fluorophenyl ring, which is further connected to a sulfamoylbenzamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and industrial chemistry.
Properties
IUPAC Name |
N-[1-(2-fluorophenyl)cyclopropyl]-4-sulfamoylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c17-14-4-2-1-3-13(14)16(9-10-16)19-15(20)11-5-7-12(8-6-11)23(18,21)22/h1-8H,9-10H2,(H,19,20)(H2,18,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVBKRKGLFWBIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2F)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-fluorophenyl)cyclopropyl]-4-sulfamoylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Attachment of the Sulfamoylbenzamide Moiety: The final step involves the reaction of the intermediate compound with a sulfamoylbenzamide derivative under suitable reaction conditions, such as the presence of a base and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-fluorophenyl)cyclopropyl]-4-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzamide or sulfamoyl moiety are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[1-(2-fluorophenyl)cyclopropyl]-4-sulfamoylbenzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer activities.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics, pharmacodynamics, and toxicity profiles.
Industrial Chemistry: The compound is explored for its use in the synthesis of advanced materials, catalysts, and other industrial applications.
Biological Studies: The compound is used as a tool to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[1-(2-fluorophenyl)cyclopropyl]-4-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, the compound may interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.
Comparison with Similar Compounds
N-[1-(2-fluorophenyl)cyclopropyl]-4-sulfamoylbenzamide can be compared with other similar compounds, such as:
Fluoroquinolones: These compounds also contain a fluorophenyl group and exhibit antimicrobial activity.
Cyclopropyl-containing Compounds: Compounds with a cyclopropyl group are known for their stability and unique reactivity.
Sulfamoylbenzamide Derivatives: These compounds share the sulfamoylbenzamide moiety and are studied for their therapeutic potential.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
